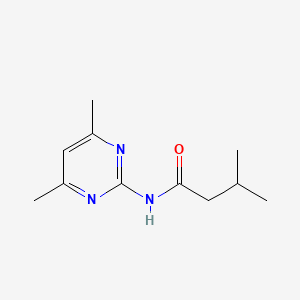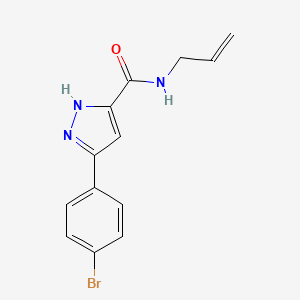![molecular formula C14H13N5OS B7644716 N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide](/img/structure/B7644716.png)
N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects on Alzheimer's disease.
Mécanisme D'action
TTP488 works by inhibiting the activation of the receptor for advanced glycation end products (RAGE), which is a receptor that is involved in the inflammatory response associated with Alzheimer's disease. By inhibiting RAGE activation, TTP488 reduces the activation of microglia and the production of amyloid beta.
Biochemical and Physiological Effects:
TTP488 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in the brains of Alzheimer's patients. It has also been shown to reduce the activation of astrocytes, which are another type of immune cell in the brain that play a role in the inflammatory response associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TTP488 is that it has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results. However, one limitation is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for the study of TTP488. One direction is to further investigate its potential therapeutic effects on Alzheimer's disease in clinical trials in humans. Another direction is to investigate its potential effects on other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the long-term safety and efficacy of TTP488 in humans.
Méthodes De Synthèse
TTP488 is synthesized through a multi-step process starting with 3-bromothiophene. The first step involves the reaction of 3-bromothiophene with magnesium to form a Grignard reagent. This reagent is then reacted with 3-(2H-tetrazol-5-yl)phenylboronic acid to form the corresponding boronate ester. The boronate ester is then reacted with 3-chloropropanoyl chloride to form TTP488.
Applications De Recherche Scientifique
TTP488 has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in the inflammatory response associated with Alzheimer's disease. TTP488 has also been shown to reduce the production of amyloid beta, a protein that accumulates in the brains of Alzheimer's patients and is believed to play a role in the development of the disease.
Propriétés
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-13(5-4-10-6-7-21-9-10)15-12-3-1-2-11(8-12)14-16-18-19-17-14/h1-3,6-9H,4-5H2,(H,15,20)(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABHXLOVSUIVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC2=CSC=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644644.png)
![N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B7644651.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644654.png)

![N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644665.png)
![N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7644670.png)
![2-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644679.png)
![7-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7644683.png)
![5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)

![3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7644709.png)
![N-methyl-N-[(4-methylphenyl)methyl]-1-(3-nitrophenyl)methanesulfonamide](/img/structure/B7644712.png)
![N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)